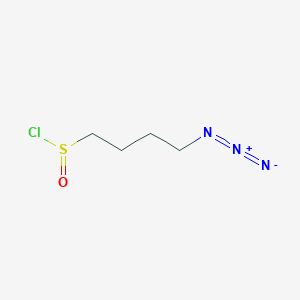

4-Azido-1-butanesulfinyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Azido-1-butanesulfinyl Chloride is an organic compound that features both an azido group (-N₃) and a sulfinyl chloride group (-SOCl)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where an alkyl halide reacts with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions usually require mild temperatures to avoid decomposition of the azide group.

Industrial Production Methods

Industrial production of 4-Azido-1-butanesulfinyl Chloride may involve continuous-flow processes to ensure safety and efficiency. The use of automated systems can help in handling the potentially hazardous azide intermediates, minimizing the risk of explosions and ensuring consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

4-Azido-1-butanesulfinyl Chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.

Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition: Alkynes in the presence of copper catalysts for Huisgen cycloaddition.

Major Products Formed

Nucleophilic Substitution: Alkyl azides.

Reduction: Primary amines.

Cycloaddition: Triazoles.

Applications De Recherche Scientifique

4-Azido-1-butanesulfinyl Chloride has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Azido-1-butanesulfinyl Chloride involves the reactivity of the azido group and the sulfinyl chloride group. The azido group acts as a nucleophile in substitution reactions and can be reduced to form amines. The sulfinyl chloride group can undergo nucleophilic attack, leading to the formation of sulfinyl derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfinyl chloride group, which enhances the electrophilicity of the carbon atom bonded to it .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Azidobutane: Lacks the sulfinyl chloride group, making it less reactive in certain nucleophilic substitution reactions.

1-Butanesulfinyl Chloride: Lacks the azido group, limiting its applications in cycloaddition and bioorthogonal chemistry.

Azidomethyl Sulfinyl Chloride: Similar structure but with different reactivity due to the position of the azido group.

Uniqueness

4-Azido-1-butanesulfinyl Chloride is unique due to the presence of both the azido and sulfinyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .

Activité Biologique

4-Azido-1-butanesulfinyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

This compound is synthesized through a multi-step process involving the introduction of an azide group into butanesulfinyl chloride. The general synthetic route includes the following steps:

- Formation of Butanesulfinyl Chloride : This is typically achieved by treating butanesulfinic acid with thionyl chloride.

- Azidation : The introduction of the azide group is performed using sodium azide in a suitable solvent like DMF or DMSO, leading to the formation of this compound.

The overall reaction can be summarized as follows:

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological potential. Here are some key findings:

Antimicrobial Activity

Research indicates that compounds related to butanesulfinyl derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown activity against both gram-positive and gram-negative bacteria, as well as fungi. The azido group enhances the lipophilicity and reactivity of the molecule, which may contribute to its antimicrobial efficacy .

Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against human ovarian cancer (SKOV3), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, showing IC50 values in the micromolar range. This suggests a potential role in cancer therapy .

The proposed mechanism involves the disruption of cellular processes through the formation of reactive species that can induce apoptosis in cancer cells. The azido group may facilitate the formation of nitrenes upon photolysis, which are highly reactive and can interact with cellular macromolecules .

Case Studies

-

Cytotoxicity Assessment : A study evaluated the cytotoxicity of this compound on HeLa cells using an MTT assay. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure.

Concentration (µM) Cell Viability (%) 0 100 5 85 10 65 15 40 20 20 -

Antimicrobial Testing : Another study tested its antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing zones of inhibition ranging from 10 mm to 25 mm depending on concentration.

Bacteria Zone of Inhibition (mm) Staphylococcus aureus 20 Escherichia coli 15

Propriétés

Formule moléculaire |

C4H8ClN3OS |

|---|---|

Poids moléculaire |

181.65 g/mol |

Nom IUPAC |

4-azidobutane-1-sulfinyl chloride |

InChI |

InChI=1S/C4H8ClN3OS/c5-10(9)4-2-1-3-7-8-6/h1-4H2 |

Clé InChI |

VDHPRKZJVOJMPL-UHFFFAOYSA-N |

SMILES canonique |

C(CCS(=O)Cl)CN=[N+]=[N-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.